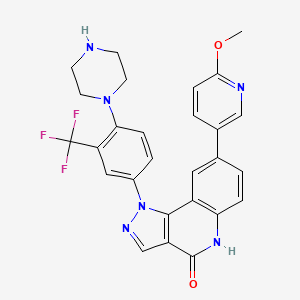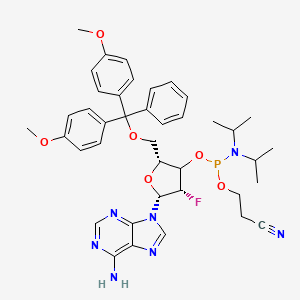
YAP/TAZ inhibitor-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
YAP/TAZ inhibitor-3 is a compound designed to inhibit the activity of Yes-associated protein (YAP) and transcriptional co-activator with PDZ-binding motif (TAZ). These proteins are key components of the Hippo signaling pathway, which regulates cell proliferation, apoptosis, and organ size. Dysregulation of this pathway is implicated in various cancers and fibrotic diseases .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of YAP/TAZ inhibitor-3 involves a multi-step synthetic route. The initial step typically includes the formation of a core scaffold, followed by functional group modifications to enhance specificity and potency. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediates .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as crystallization and chromatography. The use of automated reactors and continuous flow systems can further enhance production efficiency .
Análisis De Reacciones Químicas
Types of Reactions
YAP/TAZ inhibitor-3 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to increase the compound’s reactivity.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to modify the compound’s electronic properties.
Substitution: Replacement of functional groups to alter the compound’s biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific pH levels to ensure optimal reaction rates .
Major Products Formed
The major products formed from these reactions are derivatives of this compound with modified functional groups. These derivatives are often tested for enhanced biological activity and reduced toxicity .
Aplicaciones Científicas De Investigación
YAP/TAZ inhibitor-3 has a wide range of scientific research applications:
Mecanismo De Acción
YAP/TAZ inhibitor-3 exerts its effects by binding to the TEA domain (TEAD) family of transcription factors, preventing their interaction with YAP and TAZ. This inhibition disrupts the transcriptional activity of YAP/TAZ, leading to reduced expression of target genes involved in cell proliferation and survival. The compound also affects other signaling pathways that interact with the Hippo pathway, further modulating cellular responses .
Comparación Con Compuestos Similares
Similar Compounds
Verteporfin: Blocks the association between YAP and TEAD, causing translocation of YAP to the cytoplasm.
CA3: Increases sensitivity to chemotherapeutic agents by inhibiting YAP/TAZ activity.
IAG933: Selectively inhibits TEAD-driven transcriptional activity, inducing anti-cancer effects.
Uniqueness
YAP/TAZ inhibitor-3 is unique in its ability to selectively target the YAP/TAZ-TEAD interaction, offering a more specific approach to modulating the Hippo signaling pathway. This specificity reduces off-target effects and enhances the compound’s therapeutic potential .
Propiedades
Fórmula molecular |
C21H18F3NO3 |
|---|---|
Peso molecular |
389.4 g/mol |
Nombre IUPAC |
N-[(2R)-1-hydroxypropan-2-yl]-5-[4-(trifluoromethyl)phenoxy]naphthalene-2-carboxamide |
InChI |
InChI=1S/C21H18F3NO3/c1-13(12-26)25-20(27)15-5-10-18-14(11-15)3-2-4-19(18)28-17-8-6-16(7-9-17)21(22,23)24/h2-11,13,26H,12H2,1H3,(H,25,27)/t13-/m1/s1 |
Clave InChI |
FJIVCOAHSKDOAC-CYBMUJFWSA-N |
SMILES isomérico |
C[C@H](CO)NC(=O)C1=CC2=C(C=C1)C(=CC=C2)OC3=CC=C(C=C3)C(F)(F)F |
SMILES canónico |
CC(CO)NC(=O)C1=CC2=C(C=C1)C(=CC=C2)OC3=CC=C(C=C3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl N-[(E,5R)-5-[4-hydroxy-5-[(2E,4E,8R,9Z,12E)-8-hydroxy-2,5,9-trimethyltetradeca-2,4,9,12-tetraenoyl]-6-oxopyran-2-yl]hex-1-enyl]carbamate](/img/structure/B12375575.png)








![N-[2-(6,13-difluoro-2-tricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaenyl)oxan-4-yl]-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B12375615.png)


